molecular formula C18H34O2 B1181175 Methyl 8-(2-hexylcyclopropyl)octanoate CAS No. 10152-61-1

Methyl 8-(2-hexylcyclopropyl)octanoate

Cat. No.: B1181175
CAS No.: 10152-61-1
M. Wt: 282.5 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-(2-hexylcyclopropyl)octanoate is an organic compound with the molecular formula C18H34O2. It is a methyl ester derivative of cyclopropaneoctanoic acid, featuring a cyclopropyl group attached to an octanoate chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-(2-hexylcyclopropyl)octanoate typically involves the esterification of cyclopropaneoctanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: Methyl 8-(2-hexylcyclopropyl)octanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 8-(2-hexylcyclopropyl)octanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 8-(2-hexylcyclopropyl)octanoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter membrane permeability, and interact with cellular receptors. These interactions can lead to various biological effects, such as antimicrobial activity or anti-inflammatory responses .

Comparison with Similar Compounds

  • Methyl 9,12-octadecadienoate
  • Methyl 14-methyl pentadecanoate
  • Methyl stearate
  • Methyl heptadecanoate
  • Methyl icosanoate
  • Methyl docosanoate
  • Methyl pentadecanoate

Comparison: Methyl 8-(2-hexylcyclopropyl)octanoate is unique due to its cyclopropyl group, which imparts distinct chemical and physical properties compared to other methyl esters. This structural feature can influence its reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 8-(2-hexylcyclopropyl)octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-3-4-5-9-12-16-15-17(16)13-10-7-6-8-11-14-18(19)20-2/h16-17H,3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYIDOFTTFCXEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CC1CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 8-(2-hexylcyclopropyl)octanoate
Reactant of Route 2
Methyl 8-(2-hexylcyclopropyl)octanoate
Reactant of Route 3
Reactant of Route 3
Methyl 8-(2-hexylcyclopropyl)octanoate
Reactant of Route 4
Methyl 8-(2-hexylcyclopropyl)octanoate
Reactant of Route 5
Reactant of Route 5
Methyl 8-(2-hexylcyclopropyl)octanoate
Reactant of Route 6
Methyl 8-(2-hexylcyclopropyl)octanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.